molecular formula C17H25ClN2O5S B589509 Tridehydro Pirlimycin CAS No. 78788-60-0

Tridehydro Pirlimycin

Cat. No. B589509
CAS RN: 78788-60-0
M. Wt: 404.906
InChI Key: JWSWLDIIEXOQIH-WVHQXUKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tridehydro Pirlimycin is a precursor of Pirlimycin, which is used as an antimicrobial agent . It is often marketed as Pirsue and is used to treat mastitis in cattle .


Molecular Structure Analysis

The molecular formula of Tridehydro Pirlimycin is C17H25ClN2O5S . The molecular weight is 409.94 .


Physical And Chemical Properties Analysis

The molecular formula of Tridehydro Pirlimycin is C17H25ClN2O5S . The molecular weight is 409.94 .

Scientific Research Applications

Proteomics Research

Tridehydro Pirlimycin is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and investigate the effects of drug treatment at the protein level .

Dairy Industry: Mastitis Treatment

In the dairy industry, Tridehydro Pirlimycin is used for the treatment of mastitis in dairy cows . Mastitis, an inflammation of the mammary gland, is a major consideration in the economics of dairy production. The compound’s residues in milk are critical in food protection .

Pharmacokinetics and Biostatistics

The compound is also used in the field of pharmacokinetics and biostatistics . Non-linear mixed-effects modeling (NLME) has been advocated as a suitable pharmaco-statistical method for the study of drug residues in milk . The pharmacokinetics of Tridehydro Pirlimycin in milk were adequately described by the model across the range of observed concentrations .

Food Safety

Tridehydro Pirlimycin is important in the field of food safety . Predictions of drug residues in milk are critical in food protection. Using NLME and PBPK models, factors associated with changes in pirlimycin milk residues that may affect food safety have been identified .

Antibiotic Resistance Studies

The compound is used in studies related to antibiotic resistance . Research has been conducted to quantify the fate of antibiotics and antibiotic resistance genes (ARGs) in response to physicochemical factors during storage of manure slurries .

Mechanism of Action

Target of Action

Tridehydro Pirlimycin, also known as Pirlimycin, is primarily active against Gram-positive bacteria , specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . These bacteria are often responsible for infections such as mastitis in cattle .

Mode of Action

Tridehydro Pirlimycin is a bacteriostatic antibiotic . It works by inhibiting bacterial protein synthesis. This is achieved through its binding with the 50S subunit of the bacterial ribosome , thereby preventing the addition of new amino acids to the peptide chain . This inhibits the growth and reproduction of the bacteria, helping to control the infection.

Biochemical Pathways

As a protein synthesis inhibitor, it likely impacts thetranslation process in the bacteria’s protein synthesis pathway . By binding to the 50S subunit of the bacterial ribosome, it prevents the elongation of the peptide chain, disrupting the production of essential proteins within the bacterial cell .

Pharmacokinetics

As an antibiotic used in veterinary medicine, it is typically administered directly at the site of infection, such as the udder tissue in cases of mastitis . This allows for targeted action and limits systemic exposure.

Result of Action

The primary result of Tridehydro Pirlimycin’s action is the inhibition of bacterial growth and reproduction. By preventing protein synthesis, the bacteria are unable to produce the proteins necessary for their growth and replication . This helps to control the bacterial population and aids the immune system in eliminating the infection.

properties

IUPAC Name

N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h5-8,11-15,17,21-23H,4H2,1-3H3,(H,20,24)/t8-,11-,12+,13-,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSWLDIIEXOQIH-WVHQXUKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=NC=C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858517
Record name N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide

CAS RN

78788-60-0
Record name N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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